

Unveiling the Crystal Architecture of Lead(II) Chlorate: A Technical Guide

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Compound of Interest

Compound Name: *Lead chlorate*

Cat. No.: *B078914*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure of lead(II) chlorate, $\text{Pb}(\text{ClO}_3)_2$. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Crystallographic Data

Lead(II) chlorate crystallizes in the orthorhombic space group $\text{Fdd}2$.^{[1][2]} The crystal structure is a three-dimensional network. In this structure, the lead (Pb) atom is bonded to eight oxygen (O) atoms, exhibiting an 8-coordinate geometry. The Pb-O bond distances range from 2.62 to 2.77 Å. The chlorine (Cl) atom is bonded to three oxygen atoms in a trigonal non-coplanar geometry.^[1]

The key crystallographic data for lead(II) chlorate are summarized in the table below for easy reference and comparison.

Parameter	Value
Chemical Formula	<chem>Pb(ClO3)2</chem>
Crystal System	Orthorhombic
Space Group	Fdd2
Space Group Number	43
a	7.68 Å
b	11.83 Å
c	13.45 Å
α, β, γ	90°
Unit Cell Volume	1220.65 Å ³
Density (calculated)	4.24 g/cm ³

Table 1: Crystallographic Data for Lead(II) Chlorate.[\[2\]](#)[\[3\]](#)

Atomic Coordinates:

The fractional atomic coordinates for the atoms in the conventional unit cell are provided below.

Atom	Wyckoff Symbol	x	y	z
Pb	8a	0.9997	0.2500	0.7500
Cl	16b	0.0597	0.4493	0.2298
O1	16b	0.6198	0.5323	0.8071
O2	16b	0.2673	0.2278	0.8921
O3	16b	0.2115	0.3800	0.2026

Table 2: Fractional Atomic Coordinates for Lead(II) Chlorate.[\[3\]](#)

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of lead(II) chlorate is outlined below. This procedure is based on a metathesis (double displacement) reaction, which is a common method for preparing insoluble or moderately soluble salts.

Synthesis of Lead(II) Chlorate via Metathesis Reaction:

Materials:

- Lead(II) acetate trihydrate ($\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 3\text{H}_2\text{O}$)
- Sodium chlorate (NaClO_3)
- Deionized water
- Ethanol
- Glacial acetic acid

Equipment:

- 250 mL beakers
- Magnetic stirrer and stir bar
- Heating plate
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven

Procedure:

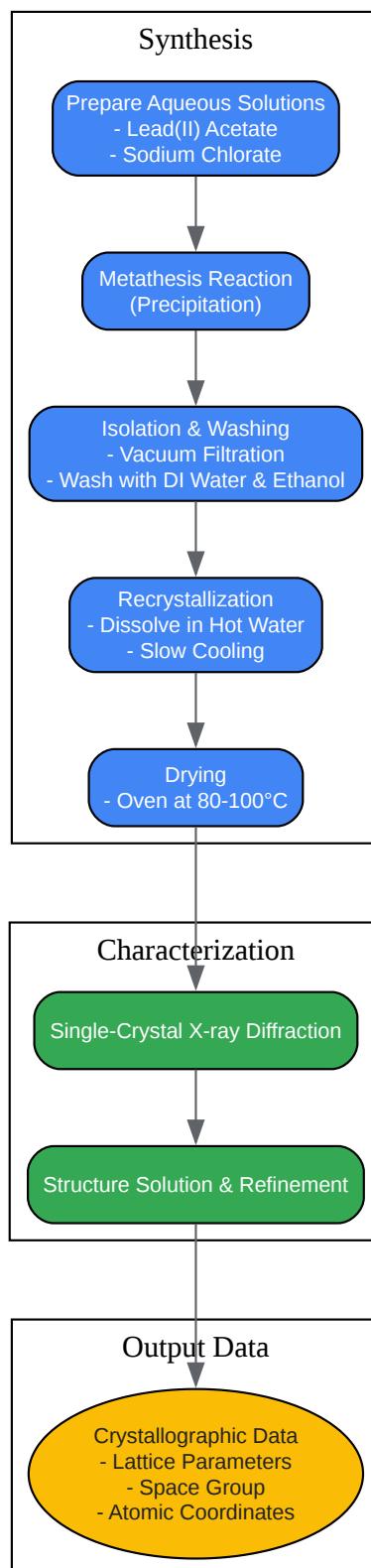
- Preparation of Reactant Solutions:

- Dissolve 15 g of lead(II) acetate trihydrate in 100 mL of deionized water in a 250 mL beaker. To prevent the formation of basic lead salts, add a few drops of glacial acetic acid to make the solution faintly acidic.
- In a separate 250 mL beaker, prepare a concentrated solution of sodium chlorate by dissolving it in a minimal amount of warm deionized water.
- Precipitation:
 - While stirring the lead(II) acetate solution, slowly add the concentrated sodium chlorate solution.
 - A white precipitate of lead(II) chlorate will form due to its lower solubility.
 - Continue stirring for 30 minutes to ensure complete precipitation.
- Isolation and Washing:
 - Isolate the precipitate by vacuum filtration using a Buchner funnel.
 - Wash the collected solid with small portions of cold deionized water to remove any soluble impurities.
 - Follow with a wash using ethanol to facilitate drying.
- Recrystallization (for crystal growth):
 - Transfer the crude lead(II) chlorate to a beaker containing a minimal amount of hot deionized water to dissolve the solid completely. Lead(II) chlorate is more soluble in hot water.
 - Allow the solution to cool slowly to room temperature. Colorless crystals of lead(II) chlorate will form.
 - For larger crystals, further slow the cooling process by placing the beaker in an insulated container.
- Drying:

- Collect the crystals by vacuum filtration.
- Dry the purified crystals in a drying oven at a temperature below its decomposition point of 230°C. A temperature of 80-100°C is recommended.

Visualizations

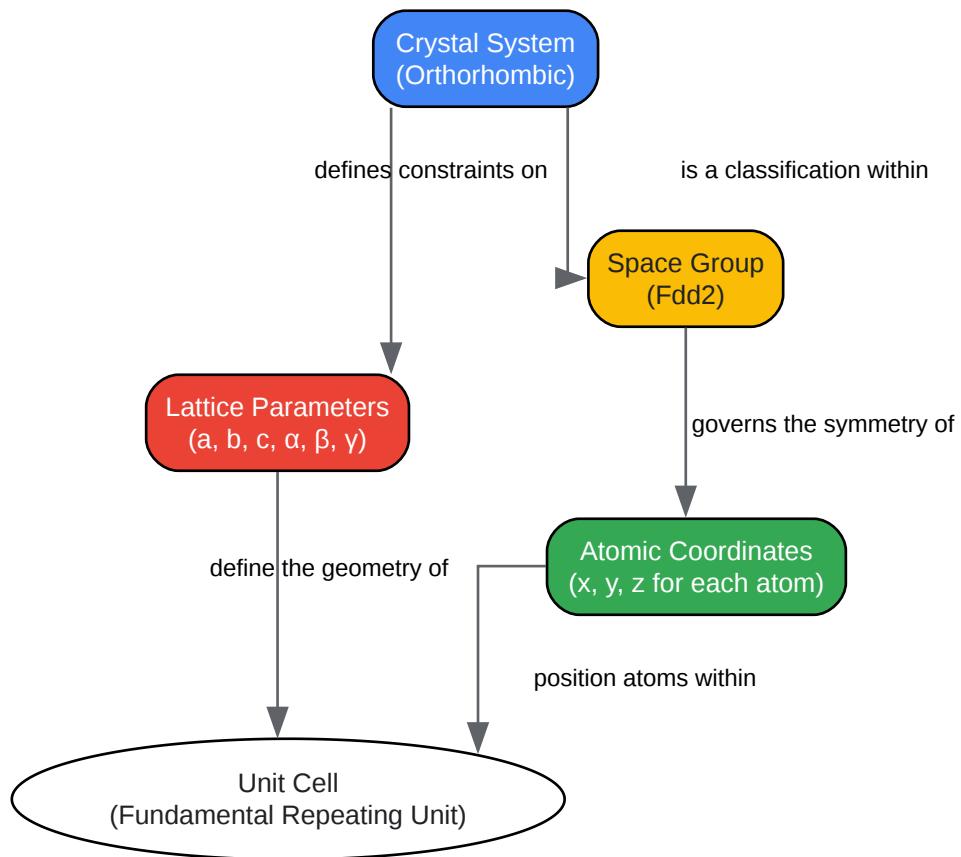
Experimental Workflow for Synthesis and Characterization of Lead(II) Chlorate:



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Workflow for the synthesis and crystallographic analysis of lead(II) chlorate.

Logical Relationship of Crystallographic Parameters:

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References

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